
N-alpha-Phthalyl-L-glutamine
Overview
Description
N-alpha-Phthalyl-L-glutamine is a derivative of L-glutamic acid, where the amino group is substituted by a phthaloyl group. This compound is known for its applications in various fields, including medicinal chemistry and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-alpha-Phthalyl-L-glutamine can be synthesized through the reaction of phthalic anhydride with L-glutamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene under reflux conditions . Another method involves the reaction of phthalanyl chloride with L-glutamine in an alkalescent aqueous solution, followed by pH adjustment and filtration .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Phthalyl-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The phthaloyl group can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield L-glutamine and phthalic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and solvents such as toluene. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions include L-glutamine and phthalic acid, depending on the reaction conditions .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-alpha-Phthalyl-L-glutamine is characterized by the introduction of a phthalyl group at the nitrogen atom of L-glutamine. This modification enhances its stability and alters its biological interactions compared to native glutamine. The compound primarily targets glutamine metabolism, entering cells through specific amino acid transporters such as ASCT2/SLC1A5. Inside the mitochondria, it undergoes deamination via glutaminase, converting glutamine to glutamate, a crucial neurotransmitter.
Chemistry
- Peptide Synthesis : this compound is utilized as a protecting group for amino acids during peptide synthesis. This application is critical in organic synthesis where selective reactions are necessary.
Biology
- Chelating Agent : The compound acts as a chelating agent, binding to metal ions which can be pivotal in biochemical assays and studies involving metal-dependent enzymes.
Medicine
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory and immunomodulatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.
- Cancer Therapy : It has been investigated for its potential role in cancer therapies, particularly as a precursor in the synthesis of thalidomide, known for its antitumor effects.
Industry
- Pharmaceutical Synthesis : The compound is employed in the synthesis of various pharmaceuticals and biochemical compounds, enhancing the efficiency of drug development processes.
Biochemical Interactions
This compound interacts with multiple enzymes and proteins, notably inhibiting glutaminase activity. This inhibition can modulate the availability of glutamate, affecting neurotransmission and cellular metabolism. Additionally, it influences signaling pathways such as NF-kB that are integral to inflammatory and immune responses.
Pharmacokinetics
This compound exhibits rapid absorption and distribution within biological systems. It is efficiently taken up by cells and hydrolyzed to release L-glutamine intracellularly, thus influencing various metabolic pathways. The volume of distribution post-intravenous administration has been reported at approximately 200 mL/kg.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study | Findings |
---|---|
Study A | Demonstrated enhanced metabolic activity at low doses while exhibiting cytotoxic effects at higher concentrations. |
Study B | Investigated its role in modulating lymphocyte proliferation and cytokine production during catabolic states. |
Study C | Explored its potential as an adjunct therapy in cancer treatment, particularly in reducing tumor growth rates when combined with conventional therapies. |
Mechanism of Action
The mechanism of action of N-alpha-Phthalyl-L-glutamine involves its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This inhibition is achieved through the modulation of specific molecular pathways, including the NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its anti-inflammatory properties but has significant teratogenic effects.
N-Phthaloylglycine: Another phthaloyl amino acid derivative with similar applications.
Uniqueness
N-alpha-Phthalyl-L-glutamine is unique due to its specific structure, which allows it to act as a chelating agent and its potential for use in peptide synthesis. Its ability to inhibit pro-inflammatory cytokines without significant cytotoxicity makes it a valuable compound in medicinal chemistry .
Biological Activity
N-alpha-Phthalyl-L-glutamine (NPG) is a synthetic derivative of L-glutamine, notable for its potential therapeutic applications and biological activities. This article delves into the compound's mechanisms of action, pharmacokinetics, cellular effects, and its role in various biological processes.
1. Chemical Structure and Properties
NPG is characterized by the introduction of a phthalyl group at the nitrogen atom of L-glutamine. This modification enhances its stability and alters its biological interactions compared to native glutamine. The chemical formula of NPG is , and it is recognized for its ability to participate in various biochemical reactions due to its structural similarity to L-glutamine.
Target Pathways
NPG primarily influences glutamine metabolism, entering cells through specific amino acid transporters such as ASCT2/SLC1A5. Inside the mitochondria, it undergoes deamination via glutaminase (GLS), converting glutamine to glutamate, a crucial neurotransmitter.
Biochemical Interactions
NPG interacts with multiple enzymes and proteins, notably inhibiting glutaminase activity. This inhibition can modulate the availability of glutamate, affecting neurotransmission and cellular metabolism. Additionally, NPG has been shown to influence signaling pathways such as NF-kB, which are integral to inflammatory and immune responses.
3. Pharmacokinetics
NPG exhibits rapid absorption and distribution within biological systems. It is efficiently taken up by cells and hydrolyzed to release L-glutamine intracellularly, thereby influencing various metabolic pathways. The volume of distribution post-intravenous administration has been reported at approximately 200 mL/kg .
Cellular Effects
NPG has demonstrated significant effects on cellular processes including:
- Cell Proliferation : Enhances metabolic activity at low doses while exhibiting cytotoxic effects at higher concentrations.
- Immune Function : Modulates lymphocyte proliferation and cytokine production, supporting immune responses during catabolic states .
- Antitumor Properties : Investigated for its potential in cancer therapies, particularly as a precursor in the synthesis of thalidomide, which has known antitumor effects.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Amino Acid Metabolism : Influences the conversion processes between glutamine and glutamate.
- Energy Production : Plays a role in the tricarboxylic acid cycle (TCA) by providing intermediates necessary for energy metabolism .
5. Case Studies and Research Findings
Several studies have explored the biological activities of NPG:
6. Conclusion
This compound is a compound with significant biological activity stemming from its structural modifications compared to L-glutamine. Its roles in modulating metabolic pathways, influencing immune responses, and potential applications in cancer therapy position it as a valuable subject for further research. Ongoing studies are essential to fully elucidate its mechanisms and therapeutic potentials.
Q & A
Basic Question: What analytical methods are recommended for structural identification and purity assessment of N-alpha-Phthalyl-L-glutamine?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the phthalyl group and glutamine backbone. Compare spectral data with reference libraries for structural validation .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity (>95%) and monitor degradation products. Use C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (LC-MS/MS): Confirm molecular weight (276.24 g/mol, C₁₃H₁₂N₂O₅) via electrospray ionization (ESI-MS) in positive ion mode. Fragmentation patterns can validate the phthalyl-glutamine linkage .
Basic Question: How should this compound be stored to maintain stability in laboratory settings?
Answer:
- Storage Conditions: Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the phthalyl group. Avoid long-term storage at room temperature due to risks of degradation .
- Stability Monitoring: Conduct periodic HPLC analyses to detect decomposition (e.g., free glutamine or phthalic acid byproducts). Use TLC (silica gel, chloroform:methanol 9:1) for rapid purity checks .
Advanced Question: How can researchers design experiments to investigate the enzymatic hydrolysis of this compound in biological systems?
Answer:
- Enzyme Selection: Test hydrolases (e.g., peptidases, esterases) under physiological pH (7.4) and temperature (37°C). Include controls with protease inhibitors to confirm specificity .
- Kinetic Analysis: Use LC-MS/MS to quantify hydrolysis products (e.g., L-glutamine and phthalic acid) over time. Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models .
- Cellular Assays: Apply the Glutamine/Glutamate-Glo™ Assay to monitor intracellular glutamine release in cell cultures treated with the compound. Validate with siRNA knockdowns of candidate hydrolases .
Advanced Question: How should conflicting data on the solubility of this compound in aqueous buffers be resolved?
Answer:
- Empirical Testing: Prepare saturated solutions in buffers (pH 2–9) at 25°C and 37°C. Centrifuge and quantify dissolved compound via UV spectrophotometry (λ = 220–240 nm) .
- Co-Solvent Optimization: Evaluate solubility enhancers (e.g., DMSO, PEG-400) at ≤1% (v/v) to avoid cytotoxicity. Validate solubility using nephelometry .
Advanced Question: What strategies are recommended for validating analytical methods to quantify this compound in complex matrices (e.g., plasma or tissue homogenates)?
Answer:
- Method Validation Parameters: Follow FDA FVM guidelines, including linearity (1–100 µg/mL), limit of detection (LOD < 0.5 µg/mL), accuracy (90–110%), and precision (RSD < 5%) .
- Matrix Effects: Spike known concentrations into biological matrices and compare recovery rates. Use isotope-labeled internal standards (e.g., ¹³C-glutamine) to correct for ion suppression in LC-MS/MS .
Advanced Question: How can researchers optimize the synthesis of this compound to improve yield and reduce side products?
Answer:
- Reaction Optimization: Use solid-phase peptide synthesis (SPPS) with Fmoc-protected glutamine. Activate phthalic anhydride with DCC/HOBt in anhydrous DMF at 0–4°C to minimize racemization .
- Purification Strategies: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor by TLC (Rf = 0.3–0.5) .
Advanced Question: What in vitro models are suitable for assessing the cytotoxicity of this compound derivatives?
Answer:
- Cell Lines: Use human hepatocyte (HepG2) and renal (HEK293) cell lines to evaluate organ-specific toxicity. Include positive controls (e.g., cisplatin) and measure IC50 via MTT assays .
- Mechanistic Studies: Perform ROS detection (DCFH-DA probe) and caspase-3/7 activity assays to assess apoptosis. Validate with N-acetylcysteine (NAC) pre-treatment to confirm oxidative stress pathways .
Advanced Question: How can researchers address discrepancies in reported metabolic pathways of this compound across species?
Answer:
- Comparative Metabolomics: Administer the compound to rodent and human primary hepatocytes. Analyze metabolites via untargeted LC-MS/MS and map pathways using KEGG or HMDB databases .
- Isotope Tracing: Use ¹⁵N-labeled glutamine to track incorporation into urea cycle intermediates. Compare species-specific enzyme expression (e.g., via Western blot for glutaminase) .
Properties
IUPAC Name |
(2S)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955059 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-29-1 | |
Record name | N-Phthaloyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3343-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phthaloyl-L-glutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phthalylglutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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